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Compound of Interest

Compound Name: FL442

Cat. No.: B15541235 Get Quote

Kuopio, Finland - FL442, a novel nonsteroidal selective androgen receptor modulator (SARM),

has emerged from preclinical studies as a promising candidate for the treatment of prostate

cancer. This technical guide provides a detailed timeline of its discovery and development,

focusing on the core scientific data and experimental methodologies that have characterized

this potent androgen receptor (AR) antagonist.

Discovery and Initial Characterization (2012)
The journey of FL442 began at the University of Eastern Finland, where researchers were

exploring novel chemical scaffolds for androgen receptor modulation. The initial design,

synthesis, and biological evaluation of a series of nonsteroidal cycloalkane[d]isoxazole-

containing androgen receptor modulators were first reported in 2012. Within this series, the

compound later identified as FL442, chemically described as 4-(3a,4,5,6,7,7a-

hexahydrobenzo[d]isoxazol-3-yl)-2-(trifluoromethyl)benzonitrile, was identified as a lead

candidate due to its potent antagonistic activity against the androgen receptor.

In-Depth Preclinical Pharmacology (2014)
A comprehensive preclinical profile of FL442 was published in 2014, providing a robust dataset

on its efficacy and mechanism of action. These studies demonstrated that FL442 is a highly

selective AR antagonist with efficacy comparable to established anti-androgen therapies.

Key Findings:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15541235?utm_src=pdf-interest
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/product/b15541235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potent AR Antagonism: FL442 demonstrated strong inhibitory effects in AR-dependent

prostate cancer cell lines.

Activity Against Resistance Mutations: Crucially, FL442 maintained its antagonistic activity

against the F876L mutation of the androgen receptor, a mutation known to confer resistance

to the second-generation antiandrogen, enzalutamide.

In Vivo Efficacy: In animal models, FL442 showed significant inhibition of LNCaP prostate

cancer xenograft tumor growth.

Favorable Pharmacokinetics: Pharmacokinetic studies in mice revealed a long half-life and

preferential accumulation in prostate tissue, indicating good drug-like properties and target

engagement.

Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of

FL442.

Cell Line Assay Type
FL442 IC50
(nM)

Bicalutamide
IC50 (nM)

Enzalutamide
IC50 (nM)

LNCaP
AR Reporter

Gene Assay
130 330 110

VCaP
Cell Proliferation

Assay
~1000 >10000 ~1000

Table 1: In Vitro Efficacy of FL442 in Prostate Cancer Cell Lines. IC50 values represent the

concentration of the compound required to inhibit 50% of the androgen-stimulated response.
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Parameter Value

Half-life (t½) ~8 hours

Cmax (single i.p. dose) 15 ng/mL

Tmax (single i.p. dose) 2 hours

Prostate/Plasma Ratio ~15:1 at 8 hours

Table 2: Pharmacokinetic Parameters of FL442 in Mice. Data obtained following a single

intraperitoneal (i.p.) administration.

Treatment Group Tumor Growth Inhibition (%)

FL442 (10 mg/kg, i.p., daily) 60%

Vehicle Control 0%

Table 3: In Vivo Efficacy of FL442 in LNCaP Xenograft Model. Tumor growth inhibition was

measured after 21 days of treatment.

Signaling Pathway of FL442 as an AR Antagonist
FL442 exerts its therapeutic effect by competitively inhibiting the androgen receptor signaling

pathway. The diagram below illustrates the mechanism of action.
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Figure 1: Mechanism of action of FL442 as an androgen receptor antagonist.

Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of

FL442.

Androgen Receptor Reporter Gene Assay
Objective: To determine the functional antagonist activity of FL442 on the androgen receptor.

Protocol:

Cell Culture: Human prostate cancer cells (e.g., LNCaP) are cultured in appropriate media.

Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter

gene under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter)

and a plasmid expressing the androgen receptor.

Treatment: Transfected cells are treated with a known androgen (e.g., dihydrotestosterone,

DHT) to stimulate AR activity, in the presence or absence of varying concentrations of FL442
or control compounds (e.g., bicalutamide, enzalutamide).

Luciferase Assay: After an incubation period (typically 24-48 hours), cell lysates are

collected, and luciferase activity is measured using a luminometer.

Data Analysis: The inhibition of DHT-induced luciferase activity by FL442 is used to calculate

the IC50 value.

Figure 2: Workflow for the androgen receptor reporter gene assay.

LNCaP Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of FL442 in a preclinical model of prostate cancer.

Protocol:
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Cell Preparation: LNCaP cells are cultured, harvested, and resuspended in a suitable

medium, often mixed with Matrigel to support tumor formation.

Animal Model: Immunocompromised male mice (e.g., nude or SCID mice) are used.

Tumor Implantation: LNCaP cells are subcutaneously injected into the flank of the mice.

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

Treatment: Once tumors reach a specified size, mice are randomized into treatment and

control groups. FL442 is administered (e.g., daily via intraperitoneal injection), while the

control group receives a vehicle.

Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end

of the study, tumors are excised and weighed.

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor

volumes/weights in the FL442-treated group to the vehicle-treated group.
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Figure 3: Workflow for the LNCaP xenograft mouse model study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15541235?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whole-Body Autoradiography
Objective: To determine the tissue distribution of FL442 in vivo.

Protocol:

Radiolabeling: FL442 is synthesized with a radioactive isotope (e.g., ¹⁴C).

Animal Dosing: A single dose of radiolabeled FL442 is administered to mice.

Time-Course Sacrifice: Animals are euthanized at various time points post-administration.

Cryosectioning: The whole animal is frozen and embedded, and thin sagittal sections are

prepared using a cryomicrotome.

Imaging: The sections are exposed to a phosphor imaging plate, which captures the

distribution of radioactivity.

Image Analysis: The imaging plates are scanned, and the intensity of the radioactive signal

in different tissues is quantified to determine the concentration of the drug and its

metabolites.

Figure 4: Workflow for whole-body autoradiography.

Development Timeline and Future Directions
As of the latest available information, the development of FL442 appears to have been focused

on the preclinical stage. Extensive searches of clinical trial registries have not yielded any

registered clinical trials for FL442. The promising preclinical data, particularly its activity against

a key resistance mutation, suggest that FL442 or its derivatives could be valuable candidates

for further development. However, the transition from preclinical to clinical development is a

complex process, and the current status of FL442's progression remains undisclosed in the

public domain.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available research. It does not constitute medical advice.
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To cite this document: BenchChem. [FL442: A Technical Overview of its Discovery and
Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541235#fl442-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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